molecular formula C11H13Cl2N B13446105 7-Chloro-4,4-dimethyl-3,4-dihydroisoquinolinehydrochloride

7-Chloro-4,4-dimethyl-3,4-dihydroisoquinolinehydrochloride

Cat. No.: B13446105
M. Wt: 230.13 g/mol
InChI Key: NWFJZQIYIGPRNO-UHFFFAOYSA-N
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Description

7-Chloro-4,4-dimethyl-3,4-dihydroisoquinolinehydrochloride is a chemical compound that belongs to the class of isoquinolines. Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinolines. This compound is characterized by the presence of a chlorine atom at the 7th position and two methyl groups at the 4th position on the isoquinoline ring. It is commonly used in various chemical and pharmaceutical applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Chloro-4,4-dimethyl-3,4-dihydroisoquinolinehydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 7-chloro-1,2,3,4-tetrahydroisoquinoline with a methylating agent such as methyl iodide in the presence of a base like potassium carbonate. The reaction is carried out in an organic solvent such as acetonitrile at elevated temperatures to facilitate the cyclization and methylation processes.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations ensures high yield and purity of the final product. The compound is typically purified through recrystallization or chromatographic techniques to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

7-Chloro-4,4-dimethyl-3,4-dihydroisoquinolinehydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.

    Reduction: Reduction reactions can convert the compound into its dihydro derivatives.

    Substitution: The chlorine atom at the 7th position can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under mild conditions.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of a suitable base to facilitate substitution reactions.

Major Products Formed

    Oxidation: Quinoline derivatives with various functional groups.

    Reduction: Dihydroisoquinoline derivatives.

    Substitution: Isoquinoline derivatives with substituted functional groups at the 7th position.

Scientific Research Applications

7-Chloro-4,4-dimethyl-3,4-dihydroisoquinolinehydrochloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases due to its unique structural features.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 7-Chloro-4,4-dimethyl-3,4-dihydroisoquinolinehydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The presence of the chlorine atom and methyl groups can influence the compound’s binding affinity and selectivity towards its targets. Further studies are needed to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 7-Chloro-4,4-dimethyl-3,4-dihydronaphthalen-1(2H)-one
  • 4,4-Dimethyl-3,4-dihydroisoquinoline
  • 7-Chloro-3,4-dihydroisoquinoline

Uniqueness

7-Chloro-4,4-dimethyl-3,4-dihydroisoquinolinehydrochloride is unique due to the specific substitution pattern on the isoquinoline ring. The presence of the chlorine atom at the 7th position and the two methyl groups at the 4th position confer distinct chemical and biological properties compared to other similar compounds. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C11H13Cl2N

Molecular Weight

230.13 g/mol

IUPAC Name

7-chloro-4,4-dimethyl-3H-isoquinoline;hydrochloride

InChI

InChI=1S/C11H12ClN.ClH/c1-11(2)7-13-6-8-5-9(12)3-4-10(8)11;/h3-6H,7H2,1-2H3;1H

InChI Key

NWFJZQIYIGPRNO-UHFFFAOYSA-N

Canonical SMILES

CC1(CN=CC2=C1C=CC(=C2)Cl)C.Cl

Origin of Product

United States

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